molecular formula C22H19NO4 B14243046 3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid CAS No. 405924-18-7

3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid

Cat. No.: B14243046
CAS No.: 405924-18-7
M. Wt: 361.4 g/mol
InChI Key: AOWLRVRJTQSOOI-UHFFFAOYSA-N
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Description

3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid is a complex organic compound that features a biphenyl moiety, an acetamido group, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the biphenyl structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological processes. The biphenyl moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid: Similar structure but with a different substitution pattern.

    3-{2-[(4’-Ethyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-{2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]acetamido}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the biphenyl moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

405924-18-7

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

3-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H19NO4/c1-15-5-7-16(8-6-15)17-9-11-20(12-10-17)27-14-21(24)23-19-4-2-3-18(13-19)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26)

InChI Key

AOWLRVRJTQSOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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